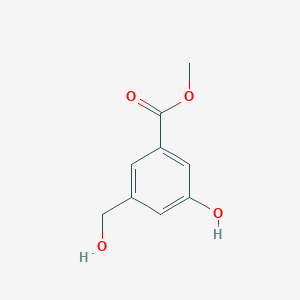
Methyl 3-hydroxy-5-(hydroxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-5-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid and is characterized by the presence of hydroxyl and hydroxymethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-5-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-5-(hydroxymethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-hydroxy-5-carboxybenzoic acid.
Reduction: Methyl 3-hydroxy-5-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-5-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolism of benzoic acid derivatives in biological systems.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-5-(hydroxymethyl)benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Methyl 3-hydroxy-5-(hydroxymethyl)benzoate can be compared with other similar compounds such as:
Methyl 3-hydroxybenzoate: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
Methyl 3,5-dihydroxybenzoate: Contains an additional hydroxyl group, which can influence its solubility and interaction with biological targets.
Methyl 3-hydroxy-4-(hydroxymethyl)benzoate:
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
CAS No. |
268232-16-2 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4,10-11H,5H2,1H3 |
InChI Key |
HREIROHQAJIJHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


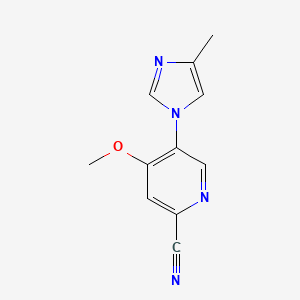
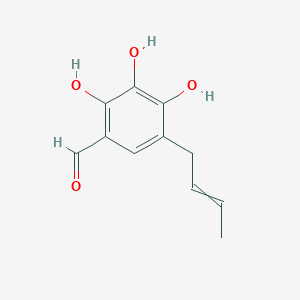
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)

![[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B13874568.png)
![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)
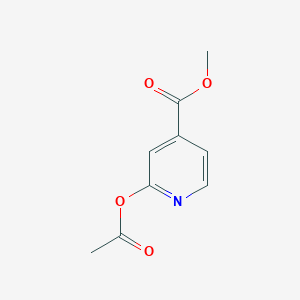
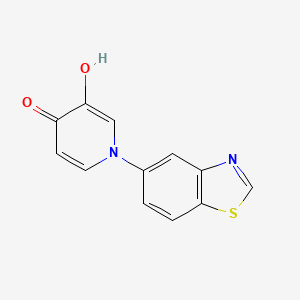
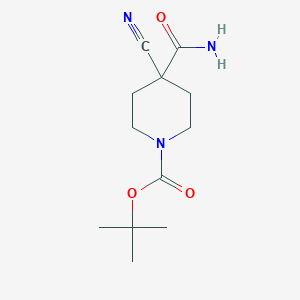
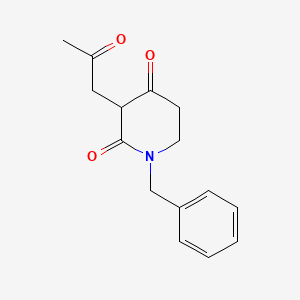
![N-[[3-(chloromethyl)phenyl]methyl]acetamide](/img/structure/B13874602.png)
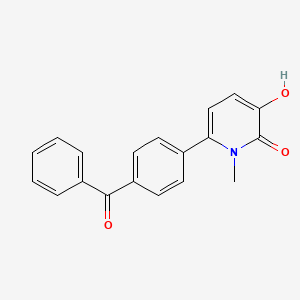
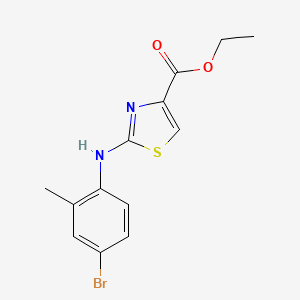
![Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B13874614.png)
